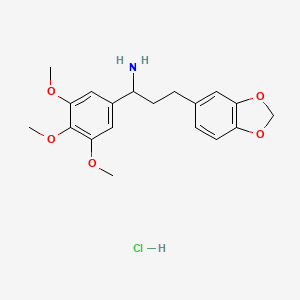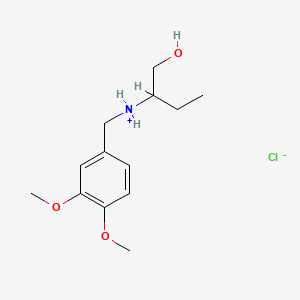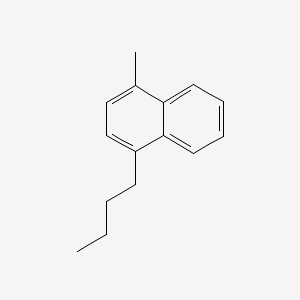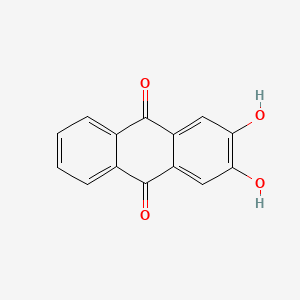![molecular formula C12H22O2Si B13751111 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one CAS No. 225793-33-9](/img/structure/B13751111.png)
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one is a specialized organic compound characterized by its unique structural features. This compound is notable for its cyclohexenone core, which is functionalized with a tert-butyl dimethylsilyl (TBDMS) ether group. The presence of the TBDMS group imparts significant steric hindrance and hydrophobicity, making this compound useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one typically involves the protection of a hydroxyl group on a cyclohexenone derivative. One common method includes the reaction of the cyclohexenone with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can significantly reduce production time and costs. Additionally, large-scale purification methods such as recrystallization or distillation may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, often using fluoride sources like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH4 in dry ether at 0°C to room temperature.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products
Oxidation: Epoxides.
Reduction: Alcohols.
Substitution: Deprotected cyclohexenone derivatives.
Scientific Research Applications
(5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one primarily involves its role as a protecting group. The TBDMS group protects hydroxyl functionalities from undesired reactions during multi-step syntheses. The steric bulk of the TBDMS group provides stability, while its hydrophobic nature can influence the solubility and reactivity of the protected molecule. The deprotection step typically involves the use of fluoride ions, which selectively cleave the Si-O bond, releasing the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- (5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one
- (5S)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one
- (5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-ol
Uniqueness
The unique aspect of (5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one lies in its specific stereochemistry and the presence of the TBDMS protecting group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis. The (5R) configuration can influence the stereochemical outcome of subsequent reactions, which is crucial in the synthesis of chiral molecules.
Properties
CAS No. |
225793-33-9 |
|---|---|
Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.39 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-7,11H,8-9H2,1-5H3 |
InChI Key |
LGSMHNRGYIVLGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC=CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


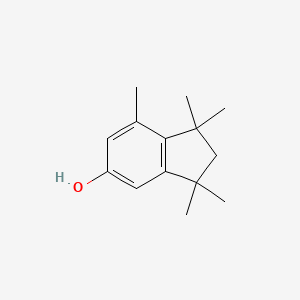
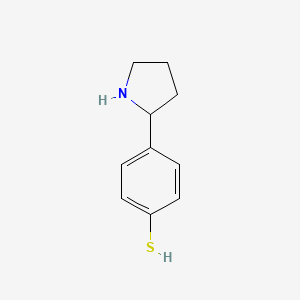
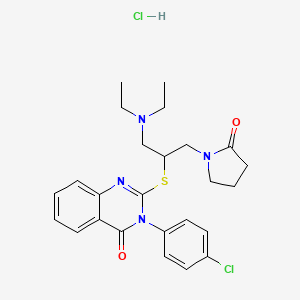
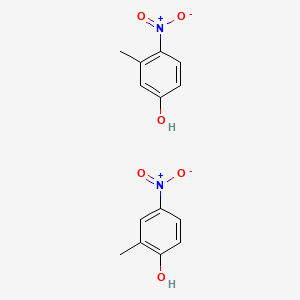
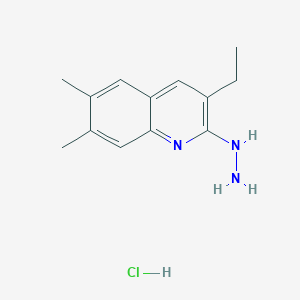
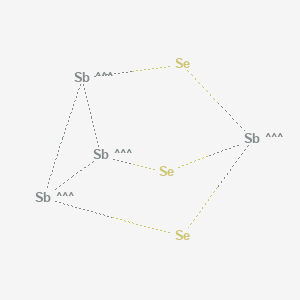
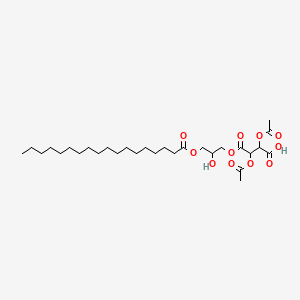
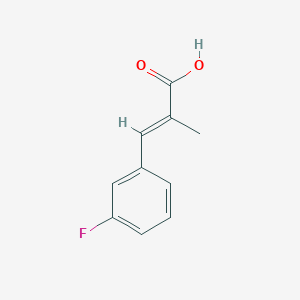
![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
